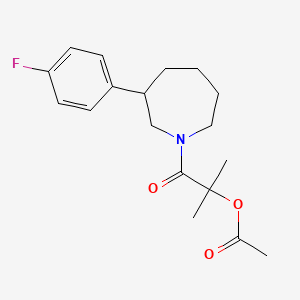

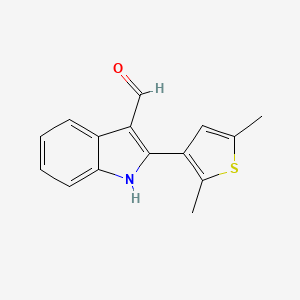

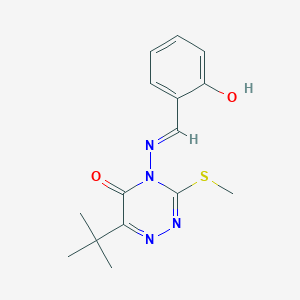

![molecular formula C13H12N4OS B2710132 4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine CAS No. 866136-52-9](/img/structure/B2710132.png)

4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine” is a chemical compound with diverse applications in scientific research. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines, including “4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine”, involves numerous methods . For instance, Bakr et al. reported the synthesis of several new 1-phenylpyrazolo[3,4-d]pyrimidine analogs .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine” would include these elements, along with additional functional groups that give it its unique properties.Aplicaciones Científicas De Investigación

CDK2 Inhibition

4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine derivatives have been found to be novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Anticancer Activity

These compounds have shown significant anticancer activity. For instance, they have been found to inhibit the growth of various cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values in the nanomolar range .

VEGFR-2 Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives, including 4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine, have shown potent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels form from pre-existing ones, and is often upregulated in cancer .

Antiangiogenic Activity

These compounds have demonstrated antiangiogenic activity, reducing the migratory potential of Human Umbilical Vein Endothelial Cells (HUVEC) and disrupting wound healing patterns .

Cell Cycle Arrest

Certain derivatives of 4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine have been found to induce cell cycle arrest at the S phase . This disrupts the normal progression of the cell cycle and can lead to cell death .

Apoptosis Induction

These compounds have been found to induce apoptosis, or programmed cell death, in cancer cells . This is a crucial mechanism by which anticancer drugs exert their effects .

Mecanismo De Acción

Target of Action

The primary targets of 4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine are the Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . CDK2 is a key regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . EGFR-TK is involved in cell growth and proliferation, and its inhibition can also have anti-proliferative effects .

Mode of Action

4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine interacts with its targets by inhibiting their enzymatic activity. It has been shown to inhibit CDK2 and EGFR-TK, leading to a decrease in their respective downstream signaling pathways .

Biochemical Pathways

The inhibition of CDK2 by 4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine affects the cell cycle progression, leading to cell cycle arrest . The inhibition of EGFR-TK affects the EGFR signaling pathway, which is involved in cell growth and proliferation . The downstream effects of these inhibited pathways result in decreased cell growth and proliferation.

Pharmacokinetics

Its ability to inhibit p-glycoprotein suggests that it may have good bioavailability, as p-glycoprotein is known to pump drugs out of cells and thus reduce their bioavailability .

Result of Action

The molecular and cellular effects of 4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine’s action include cell cycle arrest and decreased cell growth and proliferation . It has also been shown to induce apoptosis in certain cell lines .

Direcciones Futuras

The future directions for research on “4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine” and similar compounds could involve further exploration of their pharmacological effects, synthesis methods, and potential applications . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propiedades

IUPAC Name |

4-methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-18-12-10-8-14-17(9-6-4-3-5-7-9)11(10)15-13(16-12)19-2/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXUUULHNATQQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1C=NN2C3=CC=CC=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

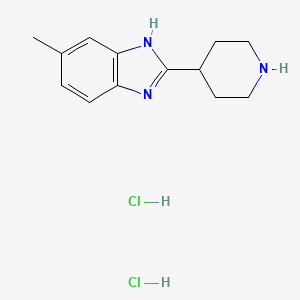

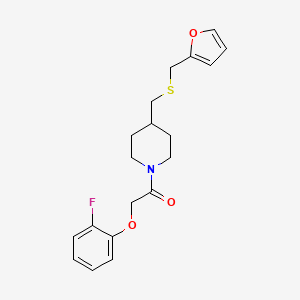

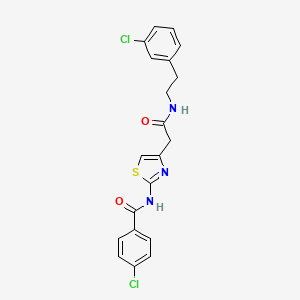

![7-(4-chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2710053.png)

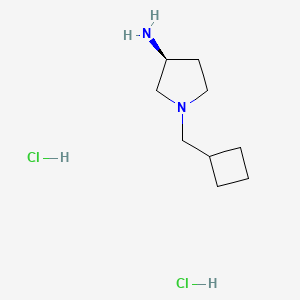

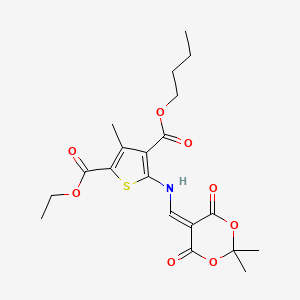

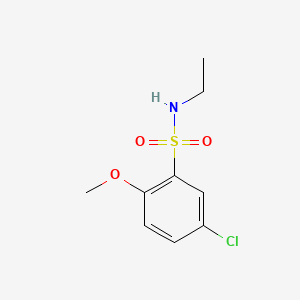

![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2710065.png)

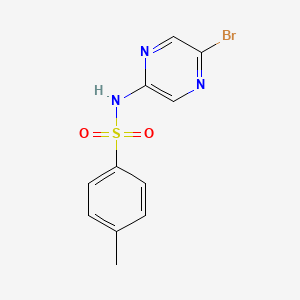

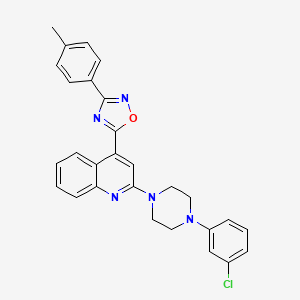

![3-(2-Methoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2710066.png)